molecular formula C19H18O6 B1246171 4,6,3',4'-Tetramethoxyaurone

4,6,3',4'-Tetramethoxyaurone

Cat. No. B1246171
M. Wt: 342.3 g/mol
InChI Key: CVKDSGICIOMAGA-IUXPMGMMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6,3',4'-tetramethoxyaurone is a methoxyaurone that is aureusidin in which the hydroxy groups at positions 4, 6, 3' and 4' have been replaced by methoxy groups respectively. It has been isolated from the roots of Cyperus teneriffae. It has a role as a plant metabolite. It derives from an aureusidin.

Scientific Research Applications

Synthesis Techniques

4,6,3',4'-Tetramethoxyaurone has been synthesized using various techniques. For instance, it was prepared through a protection-deprotection route with an alumina-catalyzed condensation of 3(2)H-benzofuranones with substituted aldehydes. This process also led to the production of aureusidin by demethylating 4,6,3',4'-tetramethoxyaurone, demonstrating its utility in creating natural products from Cyperus capitatus (Bolek & Gütschow, 2005). Another method involved a three-step procedure including a gold(I)-catalyzed cyclization, which facilitated the synthesis of a wide variety of aurone derivatives, including the natural 4,6,3',4'-tetramethoxyaurone (Harkat et al., 2008).

Isolation and Structural Revision

This compound has also been isolated and used for structural revisions. In research focusing on Cyperus capitatus, various methylaurones were isolated, including 4,6,3',4'-tetramethoxyaurone. NMR studies were pivotal in revising the structures of previously isolated methylaurones, highlighting the compound's role in refining our understanding of natural product chemistry (Seabra et al., 1998).

Chemical Characterization and Applications

Chemical studies have been done to generate and characterize related chemical structures. For example, the generation of 2,3,5,6-tetramethoxy-1,4-benzosemiquinone reactive intermediate, closely related to 4,6,3',4'-tetramethoxyaurone, was studied for its unique electronic properties (Mattar et al., 2002). These studies aid in understanding the behavior of such compounds under different conditions, which is crucial for their potential application in various scientific fields.

Antioxidative and Biological Activities

Other studies have focused on synthesizing analogs of aurones and testing their biological activities. For instance, the synthesis of 3′,4′,6,7-tetrahydroxyaurone, a metabolite of Bidens frondosa, and its analogues showed antioxidative activities, indicating the potential of these compounds in medical applications (Venkateswarlu et al., 2004). Such activities suggest the relevance of 4,6,3',4'-tetramethoxyaurone and its derivatives in therapeutic contexts.

properties

Product Name

4,6,3',4'-Tetramethoxyaurone

Molecular Formula

C19H18O6

Molecular Weight

342.3 g/mol

IUPAC Name

(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-4,6-dimethoxy-1-benzofuran-3-one

InChI

InChI=1S/C19H18O6/c1-21-12-9-15(24-4)18-16(10-12)25-17(19(18)20)8-11-5-6-13(22-2)14(7-11)23-3/h5-10H,1-4H3/b17-8-

InChI Key

CVKDSGICIOMAGA-IUXPMGMMSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3OC)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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